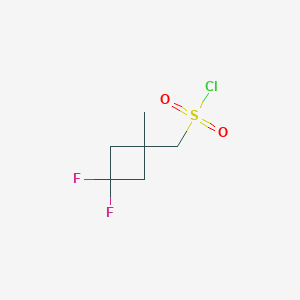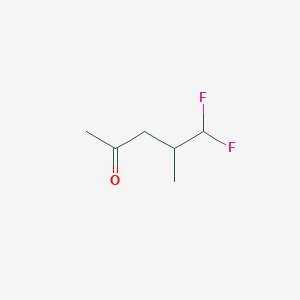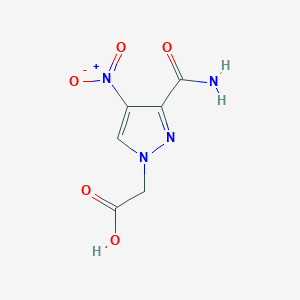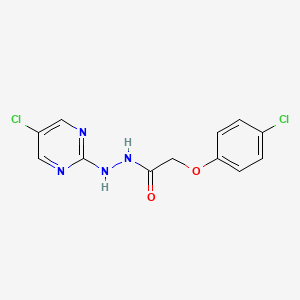
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a chloro group at the 6-position and a 4,4-difluoropiperidin-1-yl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 6-chloroquinazoline with 4,4-difluoropiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
化学反应分析
Types of Reactions
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinazoline derivative, while coupling reactions could produce biaryl compounds .
科学研究应用
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms of action.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Erlotinib: Another quinazoline derivative used as a kinase inhibitor.
Gefitinib: Similar to erlotinib, used for the treatment of non-small cell lung cancer.
Afatinib: A quinazoline-based irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4,4-difluoropiperidin-1-yl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
6-chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF2N3/c14-9-1-2-11-10(7-9)12(18-8-17-11)19-5-3-13(15,16)4-6-19/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQILHFHGSISSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)
![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)




![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)
